N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide
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Overview
Description
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H29N3O and its molecular weight is 339.483. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
This compound has been evaluated for its antitumor properties, showing promise as a DNA-intercalating agent with potential in vivo solid tumor activity. Research demonstrates that specific structural modifications can enhance its ability to intercalate DNA, a crucial mechanism for its antitumor effects. For example, derivatives have shown significant activity against leukemia and solid tumor models, highlighting the compound's potential as an antitumor agent (Atwell, Baguley, & Denny, 1989), (Denny, Atwell, Rewcastle, & Baguley, 1987).
Antiallergy Activity
The compound has also been investigated for its antiallergy activity. A study synthesized derivatives and evaluated them for antiallergy efficacy, demonstrating that some analogs exhibit significant activity in models used to detect compounds with antiallergic potential (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).
Material Science Applications
In material science, derivatives of this compound have been utilized to prepare photo-cross-linkable copolymers showing temperature and pH-responsive properties. These polymers have applications in developing smart materials that can respond to environmental stimuli (Harmon, Kuckling, & Frank, 2003).
Sensing and Removal of Heavy Metals
Additionally, the compound's derivatives have been used in the design and synthesis of biocompatible macromolecular luminogens for sensing and removal of heavy metals like Fe(III) and Cu(II). This research contributes to environmental science by providing methods for detecting and removing heavy metals from environments (Dutta, Mahapatra, Deb, Ghosh, Chattopadhyay, & Singha, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures often interact with receptors or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. The compound likely interacts with its targets, leading to changes in their function. This can result in a variety of effects, depending on the nature of the target and the type of interaction .
Biochemical Pathways
These effects can be beneficial or harmful, depending on the context .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The effects would likely depend on the compound’s targets and the nature of its interactions with these targets .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-23(2)19-13-11-18(12-14-19)20(24(3)4)16-22-21(25)15-10-17-8-6-5-7-9-17/h5-9,11-14,20H,10,15-16H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZHIIYRAKTQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.